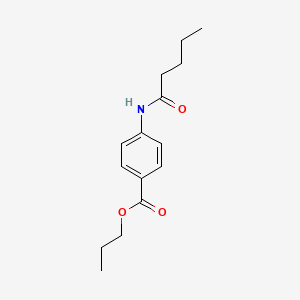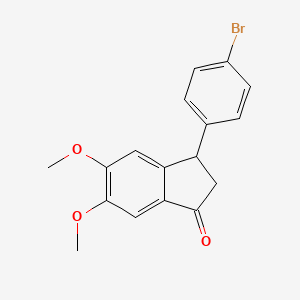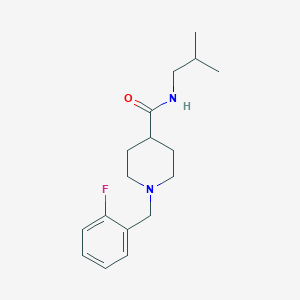![molecular formula C18H20N2O2 B4934867 N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide targets Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and induce tumor regression in preclinical studies. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been tested in various animal models and has shown good tolerability and pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies. It has good tolerability and pharmacokinetic properties and can be administered orally. However, N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. It may also have limited efficacy in certain types of cancer.
Direcciones Futuras
There are several future directions for research on N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide. One direction is to study its efficacy in combination with other anticancer agents. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to synergize with other inhibitors of cell division and may have enhanced efficacy when used in combination. Another direction is to study its efficacy in specific types of cancer, such as melanoma and lung cancer. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide may have different efficacy in different types of cancer, and further studies are needed to determine its potential in these types of cancer. Finally, further studies are needed to determine the optimal dosing and administration schedule for N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide in clinical trials.
Métodos De Síntesis
The synthesis of N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the amine and acid components. The synthesis method has been described in detail in several research papers and involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and lung cancer. In preclinical studies, N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.
Propiedades
IUPAC Name |
2-methyl-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBAJGIEXVFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)

![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)